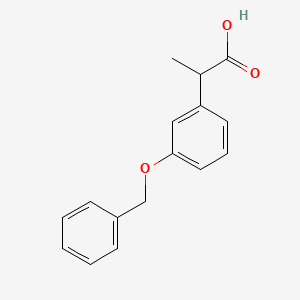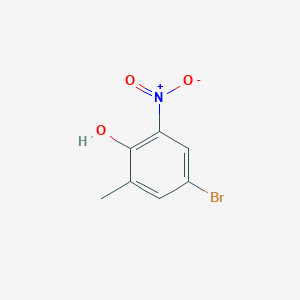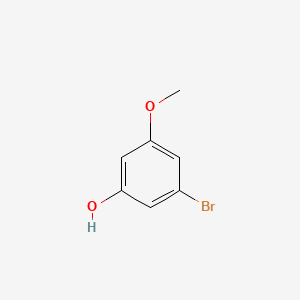
1-丙基-1H-吡唑-3-甲醛
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-Propyl-1H-pyrazole-3-carbaldehyde (1-PPC) is an organic compound belonging to the class of pyrazoles. It is a colorless solid with a molecular formula C5H7N2O and a molecular weight of 115.12 g/mol. It is soluble in water and is mainly used in laboratory experiments as a reagent for the synthesis of various compounds.
科学研究应用
医药化学:潜在的治疗应用
“1-丙基-1H-吡唑-3-甲醛”已被确定为合成多种具有药理活性的化合物的核心结构。 吡唑衍生物以其广泛的生物活性而闻名,包括抗菌、抗炎、抗癌、镇痛、抗惊厥、驱虫、抗氧化和除草活性 。该化合物可作为开发针对这些领域的新的治疗剂的先驱。
化学合成:杂环化合物的构建单元
在化学合成中,“1-丙基-1H-吡唑-3-甲醛”是构建更复杂杂环结构的有价值的中间体。 它可以进行各种化学反应,例如环加成反应和缩合反应,形成医药化学和材料科学中必不可少的多种杂环化合物 。
材料科学:功能材料开发
由于吡唑部分能够参与π-π相互作用和氢键,它在功能材料的设计中起着至关重要的作用。 “1-丙基-1H-吡唑-3-甲醛”可用于创建具有特定电子、光学或机械性能的新型材料,这对于开发先进技术至关重要 。
生物学研究:生物活性分子的研究
该化合物的衍生物已显示出显著的生物活性,使其适用于与酶抑制、受体结合和基因表达调节相关的生物学研究。 研究人员可以使用“1-丙基-1H-吡唑-3-甲醛”合成这些研究的衍生物,从而有助于我们了解生物过程和疾病机制 。
环境科学:环保杀虫剂
鉴于其潜在的除草活性,“1-丙基-1H-吡唑-3-甲醛”可用于开发环保杀虫剂。 其衍生物可能提供比传统化学品更安全的替代方案,减少对环境的影响,并促进可持续农业实践 。
农业:植物生长调节
吡唑环存在于许多具有植物生长调节特性的化合物中。 “1-丙基-1H-吡唑-3-甲醛”可以作为合成旨在提高作物产量和抗病能力的新型农用化学品的起点,从而支持全球粮食安全工作 。
未来方向
The future directions for research on “1-propyl-1H-pyrazole-3-carbaldehyde” and similar compounds could include further exploration of their synthesis methods, investigation of their chemical reactions, and detailed study of their biological activities. Given the wide range of biological activities exhibited by pyrazole derivatives, there is potential for the development of new therapeutic agents .
生化分析
Biochemical Properties
1-Propyl-1H-pyrazole-3-carbaldehyde plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with aldehyde dehydrogenase, an enzyme involved in the oxidation of aldehydes to carboxylic acids. The interaction between 1-propyl-1H-pyrazole-3-carbaldehyde and aldehyde dehydrogenase is crucial for understanding its metabolic pathways and potential therapeutic applications .
Cellular Effects
The effects of 1-propyl-1H-pyrazole-3-carbaldehyde on cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that this compound can alter the expression of genes involved in oxidative stress response and apoptosis. Additionally, 1-propyl-1H-pyrazole-3-carbaldehyde has been found to affect the activity of key signaling molecules such as protein kinases and transcription factors .
Molecular Mechanism
At the molecular level, 1-propyl-1H-pyrazole-3-carbaldehyde exerts its effects through various mechanisms. It binds to specific biomolecules, leading to enzyme inhibition or activation. For example, it has been shown to inhibit the activity of certain cytochrome P450 enzymes, which are involved in drug metabolism. This inhibition can result in altered pharmacokinetics and drug interactions. Additionally, 1-propyl-1H-pyrazole-3-carbaldehyde can modulate gene expression by interacting with transcription factors and epigenetic regulators .
Temporal Effects in Laboratory Settings
The stability and degradation of 1-propyl-1H-pyrazole-3-carbaldehyde in laboratory settings are critical for its application in research. Over time, this compound can undergo degradation, leading to changes in its biochemical properties. Studies have shown that 1-propyl-1H-pyrazole-3-carbaldehyde remains stable under standard laboratory conditions for extended periods. Prolonged exposure to light and heat can accelerate its degradation, affecting its efficacy in biochemical assays .
Dosage Effects in Animal Models
The effects of 1-propyl-1H-pyrazole-3-carbaldehyde vary with different dosages in animal models. At low doses, it has been observed to exhibit minimal toxicity and significant therapeutic potential. At higher doses, it can induce adverse effects such as hepatotoxicity and nephrotoxicity. These dose-dependent effects highlight the importance of optimizing dosage regimens for potential therapeutic applications .
Metabolic Pathways
1-Propyl-1H-pyrazole-3-carbaldehyde is involved in several metabolic pathways. It is metabolized by enzymes such as aldehyde dehydrogenase and cytochrome P450. These metabolic pathways result in the formation of various metabolites, which can have distinct biological activities. Understanding the metabolic fate of 1-propyl-1H-pyrazole-3-carbaldehyde is essential for predicting its pharmacokinetics and potential drug interactions .
Transport and Distribution
The transport and distribution of 1-propyl-1H-pyrazole-3-carbaldehyde within cells and tissues are mediated by specific transporters and binding proteins. This compound can be actively transported across cell membranes by solute carrier transporters. Once inside the cell, it can bind to intracellular proteins, influencing its localization and accumulation. These interactions are crucial for determining the bioavailability and therapeutic efficacy of 1-propyl-1H-pyrazole-3-carbaldehyde .
Subcellular Localization
1-Propyl-1H-pyrazole-3-carbaldehyde exhibits specific subcellular localization patterns. It can be targeted to various cellular compartments, including the cytoplasm, nucleus, and mitochondria. This localization is often mediated by targeting signals and post-translational modifications. The subcellular distribution of 1-propyl-1H-pyrazole-3-carbaldehyde can significantly impact its biological activity and therapeutic potential .
属性
IUPAC Name |
1-propylpyrazole-3-carbaldehyde |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N2O/c1-2-4-9-5-3-7(6-10)8-9/h3,5-6H,2,4H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XNRQWOQUTNBRGZ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C=CC(=N1)C=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10N2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
138.17 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1006349-16-1 |
Source


|
| Record name | 1-propyl-1H-pyrazole-3-carbaldehyde | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。







![N-[4-(2-aminoethoxy)phenyl]acetamide](/img/structure/B1287467.png)






